(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Catalog No.
S726691
CAS No.
66673-40-3
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

CAS Number

66673-40-3

Product Name

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

IUPAC Name

(5R)-5-(hydroxymethyl)pyrrolidin-2-one

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

HOBJEFOCIRXQKH-SCSAIBSYSA-N

SMILES

C1CC(=O)NC1CO

Synonyms

(5R)-5-(Hydroxymethyl)-2-pyrrolidinone; (R)-5-Oxopyrrolidine-2-methanol;

Canonical SMILES

C1CC(=O)NC1CO

Isomeric SMILES

C1CC(=O)N[C@H]1CO

Building Block in Organic Synthesis

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone serves as a valuable building block in the synthesis of more complex molecules, particularly diphthamide. Diphthamide is a key component of diphtheria toxin, a potent bacterial toxin responsible for the disease diphtheria. Studying the synthesis and properties of diphthamide aids researchers in understanding the mechanisms of the toxin and developing potential treatments for diphtheria. [Source: Sigma-Aldrich, "(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone 99%," ]

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is a chiral compound with significant relevance in organic chemistry and pharmaceuticals. Its molecular formula is C5H9NO2C_5H_9NO_2, and it features a pyrrolidinone ring, which is a five-membered cyclic amide. The compound is characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone structure, contributing to its unique properties and reactivity. The compound's stereochemistry is indicated by the (R)- designation, denoting its specific spatial arrangement of atoms.

Typical of pyrrolidinone derivatives. These include:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone can undergo cyclization to form more complex cyclic structures.
  • Dehydration Reactions: The compound can lose water to form imines or other nitrogen-containing heterocycles, which are important in synthetic organic chemistry .

Research has indicated that (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone exhibits notable biological activities. Studies have shown its potential as an antibacterial agent and its role in modulating various biological pathways. It has been investigated for its effects on cell proliferation and apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy . Additionally, the compound may influence neurotransmitter systems, which could be relevant for neurological studies.

The synthesis of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available amino acids or other nitrogen-containing compounds.
  • Cyclization: The formation of the pyrrolidinone ring is achieved through cyclization reactions, which may involve heating or acid-catalyzed conditions.
  • Hydroxymethylation: A hydroxymethyl group can be introduced via formaldehyde or similar reagents under controlled conditions to ensure stereochemical integrity .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer.

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone finds applications in various fields:

  • Pharmaceuticals: Its antibacterial and potential anticancer properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biotechnology: The compound may be used in biochemical assays due to its biological activity.

Interaction studies involving (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone have revealed its ability to interact with various biological targets. For instance, it may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. These interactions are crucial for understanding its mechanism of action and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, including:

  • 5-Methyl-2-pyrrolidinone: Lacks the hydroxymethyl group but shares the pyrrolidinone core.
  • N-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group but differs in nitrogen substitution.
  • 2-Pyrrolidinone: A simpler derivative without substituents at the 5-position.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinoneHydroxymethyl group at C-5Antibacterial, anticancer potential
5-Methyl-2-pyrrolidinoneMethyl group at C-5Limited biological activity
N-Hydroxy-2-pyrrolidinoneHydroxyl group at NModerate activity against pathogens
2-PyrrolidinoneNo substituentsBasic chemical properties

This table highlights how (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone stands out due to its unique hydroxymethyl substitution and associated biological activities, making it a compound of interest in both synthetic and medicinal chemistry contexts.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(-)-5-Hydroxymethylpyrrolidin-2-one

Dates

Modify: 2023-09-14

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